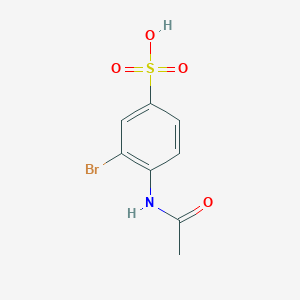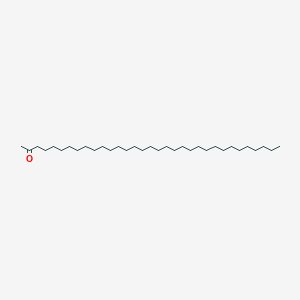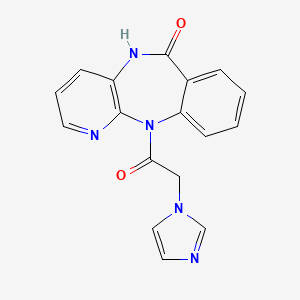
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate is a heterocyclic compound that belongs to the benzodiazepine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate involves the reaction of 2-amino-N-(2-chloropyridyl-3-yl) benzamide with butanol and concentrated sulfuric acid. The reaction is refluxed at 80°C for 3 hours, followed by cooling, filtration, and washing with acetone. The final product is obtained as a pale yellow solid with a yield of 98% and a purity of 99% .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in large reactors with precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate has several scientific research applications:
Biology: Studied for its interactions with various biological receptors and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating neurological disorders due to its interaction with muscarinic receptors.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of 6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate involves its binding to specific receptors in the body, such as the Human M1 Muscarinic receptor. This binding can modulate the activity of these receptors, leading to various physiological effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,11-Dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one: A closely related compound with similar structural features.
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 1,5-dihydro-: Another similar compound with slight variations in its chemical structure.
Uniqueness
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate is unique due to its specific imidazol-1-ylacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
79276-54-3 |
|---|---|
Molekularformel |
C17H13N5O2 |
Molekulargewicht |
319.32 g/mol |
IUPAC-Name |
11-(2-imidazol-1-ylacetyl)-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H13N5O2/c23-15(10-21-9-8-18-11-21)22-14-6-2-1-4-12(14)17(24)20-13-5-3-7-19-16(13)22/h1-9,11H,10H2,(H,20,24) |
InChI-Schlüssel |
NEAAJZBBXMQAHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CN4C=CN=C4)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



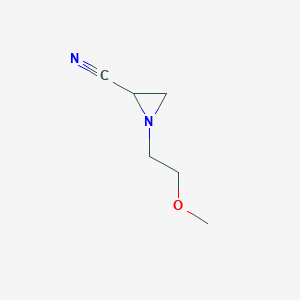
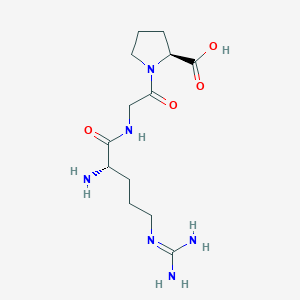
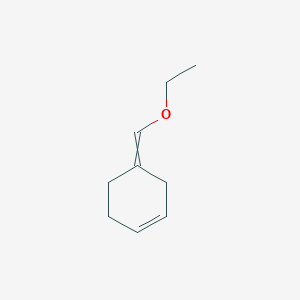
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)
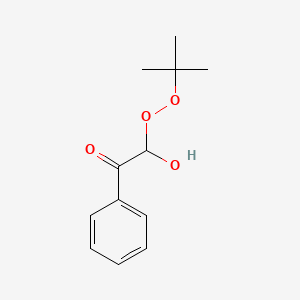
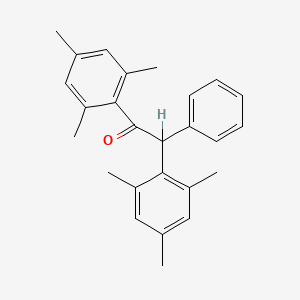
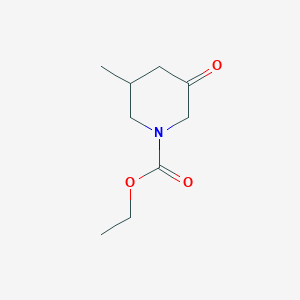

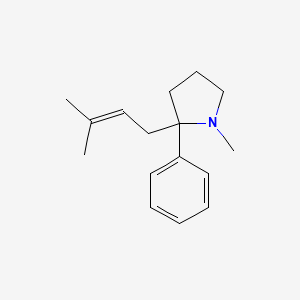
![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)
